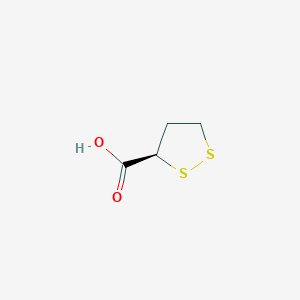

(3R)-dithiolane-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6O2S2 |

|---|---|

Molecular Weight |

150.2 g/mol |

IUPAC Name |

(3R)-dithiolane-3-carboxylic acid |

InChI |

InChI=1S/C4H6O2S2/c5-4(6)3-1-2-7-8-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1 |

InChI Key |

SHMXLCRUTGTGGS-GSVOUGTGSA-N |

Isomeric SMILES |

C1CSS[C@H]1C(=O)O |

Canonical SMILES |

C1CSSC1C(=O)O |

Origin of Product |

United States |

Stereoselective Synthesis and Chemical Transformations of 3r Dithiolane 3 Carboxylic Acid

Asymmetric Synthetic Methodologies for the (3R)-Dithiolane Core Construction

The creation of the specific three-dimensional arrangement of (3R)-dithiolane-3-carboxylic acid requires precise control over the formation of the dithiolane ring and the placement of the carboxylic acid group.

The 1,2-dithiolane (B1197483) ring is a five-membered heterocycle containing a disulfide bond. nih.gov Its synthesis often involves the oxidation of a 1,3-dithiol. nih.gov Achieving this in an enantioselective manner, to produce a specific stereoisomer, is a key challenge. One-step syntheses from 1,3-bis-tert-butyl thioethers have been developed, offering a milder alternative to traditional two-step processes that often require harsh conditions. nih.govrsc.org The geometry and properties of the resulting dithiolane ring can be influenced by the size and substitution pattern of the starting materials. nih.govrsc.org

The placement of the carboxylic acid group at the C3 position with the correct 'R' configuration is crucial. One approach involves the oxidation of α,γ-dimercapto-butyric acid. scispace.com However, this method can lead to the formation of polymeric byproducts. scispace.com An alternative route starts with methyl α,γ-dibromo-butyrate, which is treated with potassium thiol-acetate and then hydrolyzed to yield α,γ-dimercapto-butyric acid. scispace.com Subsequent oxidation can then form the desired 1,2-dithiolane-3-carboxylic acid. scispace.com

To ensure the formation of the desired (3R) enantiomer, chemists employ several stereoselective strategies.

Chiral Auxiliary: A chiral auxiliary is a molecule that is temporarily attached to the starting material to guide the reaction towards the formation of a specific stereoisomer. numberanalytics.com After the reaction, the auxiliary is removed, leaving the desired chiral product. numberanalytics.com This technique is widely used in asymmetric synthesis to achieve high levels of stereoselectivity. numberanalytics.comdiva-portal.org For instance, chiral auxiliaries have been instrumental in the synthesis of various chiral compounds, including those with sulfur-containing rings. thieme-connect.comacs.org

Chiral Catalyst: A chiral catalyst is a substance that can direct a chemical reaction to favor one enantiomer over the other without being consumed in the process. youtube.com These catalysts, which can be derived from natural products or be synthetically designed, create a chiral environment that influences the reaction's stereochemical outcome. nih.govnih.gov The development of chiral catalysts has revolutionized asymmetric synthesis, providing efficient routes to enantiomerically pure compounds. youtube.com

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral molecules from nature, such as amino acids, sugars, or terpenes, as starting materials. nih.gov These naturally occurring chiral building blocks are then chemically transformed into the target molecule, preserving the initial stereochemistry. nih.gov This strategy offers an economical and efficient way to access complex chiral molecules. nih.gov

Table 1: Comparison of Asymmetric Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com | High diastereoselectivity, predictable stereochemical control. | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Catalyst | A chiral substance that accelerates a reaction and controls its stereochemistry without being consumed. youtube.com | High efficiency (low catalyst loading), can be recycled. | Development of new, effective catalysts can be challenging and expensive. |

| Chiral Pool | Utilizes naturally occurring chiral molecules as starting materials for the synthesis of the target molecule. nih.gov | Readily available and often inexpensive starting materials, inherent chirality. | Limited to the structural diversity of the available chiral pool. |

Functional Group Interconversions and Derivatization Strategies

Once the this compound core is synthesized, its functional groups can be modified for various research applications.

The carboxylic acid group of this compound can be readily converted into esters and amides. These reactions are fundamental in organic synthesis and are used to create a wide range of derivatives. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of a suitable catalyst. Similarly, amidation involves the reaction of the carboxylic acid with an amine, often activated by a coupling agent. These derivatives are valuable for probing biological activity and for use as building blocks in the synthesis of more complex molecules.

The 1,2-dithiolane ring possesses unique reactivity due to the strain in the disulfide bond. nih.gov

Ring Opening: The disulfide bond can be cleaved by reducing agents or nucleophiles, leading to the formation of a dithiol. chemicalbook.com This ring-opening reaction is a key feature of the chemical behavior of 1,2-dithiolanes.

Ring Closure: The reverse reaction, the oxidation of a 1,3-dithiol to form the 1,2-dithiolane ring, is the basis for many synthetic routes. nih.gov

Thiol-Disulfide Exchange: 1,2-Dithiolanes can participate in thiol-disulfide exchange reactions, where the disulfide bond is interchanged with another thiol. nih.gov This dynamic process is crucial in various biological systems and has been exploited in the development of dynamic materials. nih.gov The reactivity of the 1,2-dithiolane ring is influenced by its substitution pattern, with certain substituents affecting the stability and electronic properties of the disulfide bond. nih.gov

Synthesis of Advanced this compound Analogs and Congeners

The development of advanced analogs and congeners of this compound is crucial for exploring its structure-activity relationships in various biological and chemical contexts. The primary route for generating these derivatives involves the chemical modification of the carboxylic acid group, most commonly through the formation of amides and esters.

Stereoselective Synthesis

The stereoselective synthesis of this compound can be achieved through classical resolution of a racemic mixture. Racemic 1,2-dithiolane-3-carboxylic acid is synthesized from methyl α,γ-dibromobutyrate, which is first treated with potassium thiolacetate and then hydrolyzed to yield α,γ-dimercaptobutyric acid. Oxidation of this dimercapto acid can lead to the formation of the desired 1,2-dithiolane-3-carboxylic acid, although it may also produce polymeric byproducts. scispace.com

The resolution of the racemic acid to isolate the (3R)-enantiomer can be accomplished using a chiral resolving agent. For instance, the use of cinchonidine (B190817), a chiral alkaloid, allows for the fractional crystallization of the diastereomeric salt. The salt containing the desired enantiomer can be separated, and the pure this compound can then be liberated. scispace.com A dextrorotatory acid has been obtained from the cinchonidine salt when crystallized from dilute alcohol. scispace.com

While classical resolution is a viable method, modern stereoselective synthesis often employs chiral pool starting materials or asymmetric catalysis. A potential, though not yet explicitly documented, approach for the synthesis of this compound could involve starting from an enantiopure precursor such as a derivative of (R)-cysteine.

Chemical Transformations

The carboxylic acid functional group of this compound is the primary site for chemical transformations to generate a diverse range of derivatives. The most common transformations are the formation of amides and esters through coupling reactions.

Amide Formation: The synthesis of amides from this compound and a primary or secondary amine can be achieved using various peptide coupling reagents. A common method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of an activating agent like N-hydroxysuccinimide (NHS). google.com The carboxylic acid is first activated by DCC and NHS to form an active ester, which then readily reacts with the amine to yield the corresponding amide. google.com

Another effective method for amide synthesis is the use of propylphosphonic anhydride (B1165640) (T3P). mdpi.com This reagent promotes the condensation of the carboxylic acid and amine under mild conditions, offering high yields and a broad substrate scope. mdpi.com For the synthesis of amides with hydrazine (B178648) derivatives, a catalytic amount of zinc chloride (ZnCl2) can be employed to facilitate the reaction, with ammonia (B1221849) as the only by-product. rsc.org

Ester Formation: Esterification of this compound can be carried out using standard methods. For example, reaction with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, can yield the corresponding ester.

Synthesis of Advanced Analogs and Congeners

The synthesis of advanced analogs and congeners of this compound primarily involves the formation of amide and ester derivatives with a wide variety of substituents. These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity.

By coupling this compound with a diverse library of amines, a range of N-substituted carboxamide analogs can be generated. For example, reacting the acid with various amino-containing scaffolds, such as aminocoumarins, can produce fluorescently tagged or biologically active derivatives. mdpi.com The general synthetic strategies for amide formation are summarized in the table below.

| Coupling Reagent | Amine/Hydrazine Partner | Product | Reference |

| Dicyclohexylcarbodiimide (DCC) / N-Hydroxysuccinimide (NHS) | Primary or Secondary Amine | N-Substituted Amide | google.com |

| Propylphosphonic Anhydride (T3P) | Primary or Secondary Amine | N-Substituted Amide | mdpi.com |

| Zinc Chloride (ZnCl2) | Hydrazine | N-Substituted Hydrazide | rsc.org |

Similarly, a variety of ester analogs can be synthesized by reacting the acid with different alcohols. These transformations are fundamental in creating a library of this compound derivatives for further investigation in various scientific fields.

Advanced Spectroscopic and Chromatographic Characterization for Research on 3r Dithiolane 3 Carboxylic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for providing detailed information about the molecular structure of (3R)-dithiolane-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, protons adjacent to the carboxylic acid group are characteristically deshielded and appear in the 2.0-3.0 ppm region of the spectrum. libretexts.org The specific chemical shifts and coupling constants of the protons on the dithiolane ring provide critical information for assigning the relative stereochemistry of the molecule.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid group is significantly deshielded and typically resonates in the 160-180 ppm range. libretexts.org The carbons within the dithiolane ring will have distinct chemical shifts influenced by the presence of the two sulfur atoms and the carboxylic acid substituent.

Table 1: Representative NMR Data for Dithiolane Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

|---|---|---|

| ¹H (alpha to COOH) | 2.0 - 3.0 | Deshielded due to the carbonyl group. libretexts.org |

| ¹³C (C=O) | 160 - 180 | Characteristic for carboxylic acids. libretexts.org |

| ¹³C (dithiolane ring) | Varies | Dependent on substitution and stereochemistry. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the functional groups present in this compound and its electronic properties.

IR spectroscopy is particularly useful for identifying the characteristic vibrations of the carboxylic acid and dithiolane functionalities. The carboxylic acid group gives rise to several distinct and intense absorption bands. A very broad O-H stretching band is typically observed in the range of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers that carboxylic acids form. orgchemboulder.com The C=O stretching vibration appears as a strong, sharp peak between 1760 and 1690 cm⁻¹. orgchemboulder.com Additionally, a C-O stretching band can be found in the 1320-1210 cm⁻¹ region. orgchemboulder.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Carboxylic acids generally exhibit a weak n→π* absorption at around 210 nm, which is often too low to be of significant practical use for simple carboxylic acids. libretexts.org However, the dithiolane ring itself can contribute to the UV spectrum. For instance, 1,2-dithiolane (B1197483) has been reported to have an absorption maximum around 330 mµ, and the introduction of a carboxylic acid group at the 3-position can cause a shift in this absorption. scispace.com

Table 2: Key IR Absorption Frequencies for Carboxylic Acids

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| C=O | Stretch | 1760 - 1690 | Strong, Sharp |

| C-O | Stretch | 1320 - 1210 | Medium |

| O-H | Bend | 1440 - 1395 & 950 - 910 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of this compound and for studying its fragmentation behavior. HRMS provides a highly accurate mass measurement, which allows for the calculation of the molecular formula with a high degree of confidence. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org The fragmentation of the dithiolane ring will also produce characteristic ions that can be used to confirm the structure. The analysis of these fragmentation patterns helps in piecing together the molecular structure and confirming the identity of the compound.

Chiral Chromatographic Methods for Enantiomeric Purity Assessment

Given that the biological activity of chiral molecules can be highly dependent on their stereochemistry, it is crucial to determine the enantiomeric purity of this compound. Chiral chromatography is the primary method used for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. nih.gov These CSPs contain a chiral selector that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and, thus, separation. mdpi.com Polysaccharide-based CSPs are commonly employed for the resolution of a broad range of chiral compounds. nih.gov

The separation of chiral carboxylic acids can be achieved directly on certain CSPs. researchgate.net The choice of the mobile phase, which can be a normal-phase, reversed-phase, or polar organic solvent, can significantly influence the separation efficiency. researchgate.net The development of a successful chiral HPLC method allows for the accurate determination of the enantiomeric excess (e.e.) of this compound.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for separating volatile compounds. However, carboxylic acids are generally not volatile enough for direct GC analysis. lmaleidykla.lt Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile derivative, such as an ester or a silylated compound. nih.govcolostate.edu

Once derivatized, the enantiomers can be separated on a chiral GC column. The coupling of GC with a mass spectrometer (GC-MS) provides both separation and identification capabilities. nih.gov The mass spectrometer can be used to confirm the identity of the derivatized analyte based on its mass spectrum and fragmentation pattern. This method is particularly useful for the analysis of complex mixtures and for trace-level quantification. nih.gov The derivatization process must be carefully controlled to avoid racemization of the chiral center.

X-Ray Crystallography for Absolute Configuration Assignment and Conformational Analysis

A common strategy involves the synthesis of a suitable crystalline derivative of the target molecule. ox.ac.uk For a carboxylic acid like this compound, this could be achieved by forming a salt or an amide with a chiral auxiliary of a known absolute configuration. This process not only facilitates crystallization but also introduces a known stereocenter, aiding in the final structural assignment.

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. The diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. A critical aspect of assigning the absolute configuration is the analysis of anomalous scattering effects, particularly through the calculation of the Flack parameter. nih.govwindows.net A Flack parameter value close to zero for the correct enantiomer confirms the assigned absolute configuration with high confidence.

In a study on a related compound, (1,4-dithiaspiro[4.5]decan-2-yl)methanol, researchers successfully assigned the (R)-configuration by analyzing a crystalline derivative. americanpharmaceuticalreview.com The analysis also revealed positional disorder in the dithiolane ring, indicating the presence of multiple conformations in the crystal lattice. americanpharmaceuticalreview.com This highlights that beyond absolute configuration, X-ray crystallography provides valuable insights into the conformational flexibility of the dithiolane ring system, which can be crucial for understanding its biological activity.

Table 1: Key Aspects of X-Ray Crystallography for this compound

| Parameter | Description | Relevance to this compound |

| Crystallization | The process of obtaining a single, high-quality crystal suitable for diffraction. | Direct crystallization may be challenging; derivatization into a salt or amide is a likely strategy. |

| Derivatization | Chemical modification to enhance crystallinity. | Reaction with a chiral amine or alcohol of known configuration would be a standard approach. |

| Anomalous Scattering | The small differences in scattering intensity between Friedel pairs (h,k,l and -h,-k,-l reflections) used to determine absolute configuration. | The presence of two sulfur atoms in the dithiolane ring enhances the anomalous scattering signal, aiding in a more reliable determination. |

| Flack Parameter | A parameter refined during crystallographic analysis to determine the absolute structure of a chiral crystal. | A value close to 0 would confirm the (R) configuration, while a value near 1 would indicate the opposite enantiomer. |

| Conformational Analysis | The study of the different spatial arrangements of atoms in a molecule. | X-ray data can reveal the preferred conformation (e.g., envelope or twisted) of the dithiolane ring in the solid state. americanpharmaceuticalreview.com |

Other Advanced Analytical Techniques for Research-Oriented Quantification and Impurity Profiling

Beyond the definitive structural information from X-ray crystallography, a suite of advanced chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound in a research setting. These methods are crucial for quantifying the enantiomeric purity and for detecting, identifying, and quantifying any process-related or degradation impurities.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful technique for the separation of enantiomers, offering advantages in terms of speed and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC). fagg.beacanthusresearch.com For an acidic compound like this compound, polysaccharide-based chiral stationary phases (CSPs) are often the first choice for method development. chromatographyonline.com The mobile phase typically consists of supercritical carbon dioxide and an alcohol co-solvent, with the addition of an acidic modifier to improve peak shape and resolution. chiraltech.comchiraltech.com

Table 2: Typical Chiral SFC Parameters for the Analysis of Chiral Carboxylic Acids

| Parameter | Typical Conditions | Purpose |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Provides the chiral environment for enantiomeric recognition. |

| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent (e.g., methanol, ethanol) | The primary eluent system. |

| Acidic Modifier | Trifluoroacetic acid (TFA) or formic acid (typically 0.1-0.5%) | Improves peak shape and resolution for acidic analytes. chiraltech.com |

| Detection | UV, Mass Spectrometry (MS) | UV for general detection; MS for confirmation of mass and structure. |

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that can be used for the highly accurate determination of the purity and enantiomeric excess of this compound without the need for an identical reference standard for the analyte itself. nih.govox.ac.ukemerypharma.com The method relies on the direct proportionality between the integrated signal area of a specific nucleus (commonly ¹H) and the number of those nuclei in the molecule. acanthusresearch.com For purity assessment, a certified internal standard of known purity is added to a precisely weighed sample of the analyte. sigmaaldrich.comnih.gov The enantiomeric excess can often be determined by using a chiral solvating or derivatizing agent to induce a chemical shift difference between the enantiomers.

Table 3: Key Parameters and Considerations for qNMR Analysis

| Parameter | Recommended Setting/Consideration | Rationale |

| Internal Standard | A high-purity compound with simple, non-overlapping signals (e.g., maleic acid, dimethyl sulfone). acanthusresearch.combipm.orgfujifilm.com | To provide an accurate reference for quantification. |

| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the signals of interest. | To ensure complete relaxation of nuclei between pulses for accurate integration. ox.ac.uk |

| Pulse Angle | 90° pulse. | To maximize the signal for a given number of scans. |

| Signal-to-Noise (S/N) Ratio | >250:1 for integration errors <1%. | To ensure high precision in the integration of NMR signals. ox.ac.uk |

| Solvent | Deuterated solvent in which both analyte and standard are fully soluble. | To provide a stable magnetic field and avoid interfering solvent signals. |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Impurity Profiling

LC-HRMS is an indispensable tool for the identification and quantification of impurities in active pharmaceutical ingredients (APIs). nih.govnih.gov Its high mass accuracy and resolution allow for the determination of the elemental composition of unknown impurities, while tandem MS (MS/MS) provides structural information through fragmentation patterns. researchgate.netyoutube.com This is particularly valuable for identifying process-related impurities, degradation products, or isomers that may be present in trace amounts.

Potential impurities in the synthesis of this compound could include starting materials, reagents, by-products from side reactions, or oligomeric/polymeric species resulting from the inherent instability of some dithiolane rings. nih.govchemrxiv.orgorganic-chemistry.orgnih.gov

Table 4: Application of LC-HRMS for Impurity Profiling of this compound

| Potential Impurity Type | Description | Role of LC-HRMS |

| Starting Materials/Reagents | Unreacted precursors from the synthetic route. | Identification and quantification based on accurate mass and retention time. |

| Diastereomeric Impurities | If chiral precursors are used, diastereomers may form. | Separation by chromatography and identification by MS and MS/MS. |

| Oxidation Products | Oxidation of the sulfur atoms to sulfoxides or sulfones. | Identification by characteristic mass shifts (+16 or +32 Da). |

| Oligomers/Polymers | Self-reaction of the dithiolane ring. nih.gov | Detection of species with repeating mass units. |

| Isomeric By-products | Structural isomers formed during synthesis. | Differentiation based on chromatographic separation and unique MS/MS fragmentation patterns. |

Theoretical and Computational Chemistry Studies of 3r Dithiolane 3 Carboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Conformational Preferences

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in determining the three-dimensional structure and conformational landscape of (3R)-dithiolane-3-carboxylic acid.

Density Functional Theory (DFT) Studies on Ground State Structures

DFT studies are instrumental in predicting the optimized geometry and electronic properties of dithiolane-containing molecules. For the 1,2-dithiolane (B1197483) ring, a key structural feature of this compound, DFT calculations using methods like B3LYP have been employed to understand its structure and reactivity. nih.gov These calculations help in determining key geometric parameters such as bond lengths, bond angles, and dihedral angles, which define the puckered nature of the five-membered ring.

In a related computational study on 4-amino-1,2-dithiolane-4-carboxylic acid (Adt), DFT was used to analyze its conformational preferences, providing valuable insights applicable to the target molecule. nih.gov The electronic structure, particularly the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can be elucidated. This information is crucial for understanding the molecule's reactivity, as the disulfide bond is a site of significant chemical activity. For instance, molecular simulations of thioctic acid, a similar dithiolane carboxylic acid, have shown that deprotonation of the carboxyl group leads to a redistribution of the electron density on the dithiolane ring, polarizing the disulfide bond. chinesechemsoc.org

Conformational Analysis of the Dithiolane Ring and Carboxylic Acid Chain

The five-membered dithiolane ring is not planar and exists in various puckered conformations, typically described as envelope or twist forms. Computational studies on related molecules show a complex conformational behavior. For example, molecular dynamics simulations of the Adt residue indicate that the dithiolane ring preferentially adopts a C(S)-like structure. nih.gov

The conformational preferences of the dithiolane ring are intrinsically linked to the orientation of the carboxylic acid side chain. The interaction between these two functional groups can lead to specific stable conformations. Theoretical studies on peptides containing the Adt residue have shown a tendency to form intramolecularly hydrogen-bonded structures, such as γ-turns, in apolar solvents. nih.gov This suggests that in this compound, hydrogen bonding between the carboxylic acid proton and one of the sulfur atoms could be a significant factor in determining its most stable conformation in non-polar environments. The interplay between the ring pucker and the side chain orientation is a key area of investigation in understanding its biological and chemical properties.

Computational Modeling of Reaction Mechanisms and Reactivity Profiles

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways and the prediction of reactivity.

Elucidation of Pathways for Dithiolane Ring Transformations and Derivatization Reactions

The dithiolane ring is known for its susceptibility to ring-opening reactions, a process central to its chemical and biological function. Computational studies have shed light on these mechanisms. For the reaction of 1,2-dithiolane with a thiolate nucleophile (HS⁻), DFT calculations revealed that the reaction proceeds via an addition-elimination pathway, which is consistent with the behavior of acyclic disulfides. nih.gov This involves the nucleophilic attack on one sulfur atom, leading to the cleavage of the S-S bond.

Furthermore, computational modeling has been applied to understand the ring-opening polymerization (ROP) of dithiolane-containing molecules like thioctic acid. chinesechemsoc.org Using the climbing image nudged elastic band method, simulations demonstrated that the deprotonation of the carboxylic acid facilitates the ROP process by lowering the bond energy of the S-S bond from 3.23 eV to 2.94 eV. chinesechemsoc.org This highlights a crucial reactivity profile where the carboxylic acid group directly modulates the chemistry of the dithiolane ring. These findings are critical for designing derivatization reactions, such as forming polymers and other materials where the reversible nature of the disulfide bond is exploited. acs.orgresearchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can accurately predict spectroscopic parameters, which serves as a bridge between computed structures and experimental characterization. DFT methods are commonly used to calculate vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.

For dithiolane derivatives, specific spectroscopic signatures are associated with the ring structure and its transformations. For example, in the ring-opening polymerization of a lipoic acid methyl ester (LipOMe), the C–S stretching frequency in the IR spectrum at 676 cm⁻¹ is used to monitor the conversion of the monomer. rsc.org Similarly, ¹H NMR spectroscopy can distinguish between the monomer and the polymer by observing shifts in the protons on the dithiolane ring. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Dithiolane Transformation Data based on a related dithiolane monomer, LipOMe. rsc.org

| Species | Key Proton Signal | Chemical Shift (ppm) |

|---|---|---|

| Monomer (LipOMe) | CH₂ in dithiolane ring | 2.50 |

Computational predictions of these IR frequencies and NMR chemical shifts for this compound and its reaction products would be invaluable for their experimental identification and for validating the proposed reaction mechanisms.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with the surrounding environment, such as solvent molecules.

MD simulations of a peptide containing a dithiolane moiety have demonstrated the flexibility of the ring and its tendency to explore specific conformations. nih.gov Such simulations for this compound would reveal the dynamic equilibrium between different ring puckers and the rotational freedom of the carboxylic acid side chain.

The solvent environment is known to have a profound impact on molecular conformation and reactivity. Computational studies using implicit or explicit solvent models can quantify these effects. For the dithiolane-containing peptide Adt, DFT calculations showed that the preferred conformation shifts depending on the solvent polarity; a folded, hydrogen-bonded structure is favored in apolar solvents, while more extended, helix-like structures are preserved in polar solvents. nih.gov This is highly relevant for this compound, as its solubility and conformational state in different biological or chemical environments will dictate its behavior. MD simulations can also be used to study the self-assembly and aggregation of dithiolane-containing molecules in solution, which is pertinent to the formation of dynamic materials. acs.orgarxiv.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches

The exploration of the structure-activity relationship (SAR) of this compound through computational methods provides a powerful lens to understand how its chemical structure influences its properties and interactions at a molecular level. These in silico approaches allow for a systematic investigation of the molecule's features, offering predictive insights without the need for extensive experimental synthesis and testing. This section will focus on the theoretical underpinnings and computational strategies employed in such SAR studies, excluding any discussion of biological activity or effects in humans.

At the core of computational SAR is the principle that the chemical and physical characteristics of a molecule dictate its behavior. By modifying the structure of this compound and calculating the resulting changes in its molecular properties, a relationship between structure and a particular activity (e.g., binding affinity to a non-human target, or a specific chemical reactivity) can be established. These studies typically involve the generation of a set of virtual analogs and the calculation of various molecular descriptors.

Key Molecular Descriptors in SAR Studies

A multitude of molecular descriptors can be calculated using computational chemistry software to build a comprehensive SAR model. These descriptors fall into several categories:

Electronic Descriptors: These pertain to the electron distribution within the molecule. Key examples include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. nih.gov A higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov

Electrostatic Potential (ESP): ESP maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is vital for understanding non-covalent interactions.

Partial Atomic Charges: These provide a quantitative measure of the charge localized on each atom, which can influence intermolecular interactions.

Steric Descriptors: These describe the size and shape of the molecule.

Molecular Volume and Surface Area: These basic descriptors quantify the space occupied by the molecule.

Steric Hindrance: This can be qualitatively assessed or quantified using various parameters to understand how the bulk of certain functional groups may impede interactions.

Lipophilicity Descriptors:

LogP (Partition Coefficient): This is a measure of a molecule's solubility in a non-polar solvent versus a polar solvent (typically octanol (B41247) and water). It is a critical factor in determining how a molecule might behave in different environments.

Illustrative SAR of this compound Analogs

To illustrate the process, consider a hypothetical SAR study on this compound. A series of virtual analogs could be created by introducing different substituents at various positions on the dithiolane ring. The following tables present hypothetical data for such a study, demonstrating how computational methods can be used to predict the effect of these substitutions.

Table 1: Hypothetical Electronic and Steric Descriptors for Substituted this compound Analogs

| Compound | Substituent (R) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Molecular Volume (ų) |

| 1 | -H (Parent) | -6.5 | -0.8 | 2.5 | 105.0 |

| 2 | -F | -6.7 | -1.1 | 3.5 | 108.2 |

| 3 | -CH₃ | -6.3 | -0.7 | 2.6 | 115.5 |

| 4 | -NO₂ | -7.1 | -2.0 | 5.0 | 118.0 |

| 5 | -OH | -6.4 | -0.9 | 2.9 | 110.1 |

Note: The data in this table is illustrative and not based on actual experimental or calculated values.

From this hypothetical data, one could infer that an electron-withdrawing group like nitro (-NO₂) significantly lowers both HOMO and LUMO energies, making the molecule less likely to donate electrons but more susceptible to nucleophilic attack. libretexts.orglibretexts.org Conversely, an electron-donating group like methyl (-CH₃) raises the HOMO energy. libretexts.orglibretexts.org The fluorine substituent (-F), being highly electronegative, has a strong inductive effect, leading to a significant increase in the dipole moment. libretexts.orglibretexts.org

Quantitative Structure-Activity Relationship (QSAR)

A more advanced approach is Quantitative Structure-Activity Relationship (QSAR) modeling. drugdesign.orgcreative-biolabs.com In QSAR, a mathematical model is built to correlate the calculated descriptors of a set of molecules with their experimentally determined activity. drugdesign.orgcreative-biolabs.com While we are excluding biological activity in humans, this "activity" could be, for example, the inhibition constant against a non-human enzyme or a measure of chemical reactivity.

A general QSAR equation can be expressed as:

Activity = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ

Where D₁, D₂, etc., are the molecular descriptors, and c₁, c₂, etc., are their coefficients determined through statistical regression analysis. nih.gov

Table 2: Hypothetical QSAR Data for this compound Analogs

| Compound | LogP | Surface Area (Ų) | pKa | Predicted Activity |

| 1 | 0.5 | 130 | 4.2 | 5.0 |

| 2 | 0.6 | 135 | 3.9 | 5.5 |

| 3 | 1.0 | 145 | 4.4 | 4.8 |

| 4 | 0.4 | 150 | 3.5 | 6.2 |

| 5 | 0.2 | 138 | 4.1 | 5.3 |

Note: The data in this table is illustrative and not based on actual experimental or calculated values.

This hypothetical QSAR table includes descriptors like LogP, which relates to lipophilicity, and pKa, which is a measure of acidity and is heavily influenced by substituents on the carboxylic acid. researchgate.netucsb.edu An electron-withdrawing group like -NO₂ would be expected to lower the pKa, making the carboxylic acid more acidic. libretexts.orglibretexts.org A QSAR model derived from such data could then be used to predict the activity of new, unsynthesized analogs, thereby guiding further research.

Applications of 3r Dithiolane 3 Carboxylic Acid in Catalysis and Materials Science Research

Utilization as a Chiral Ligand or Organocatalyst in Asymmetric Synthesis

The quest for efficient and selective methods to produce enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral carboxylic acids have been widely investigated as ligands in transition-metal catalysis and as organocatalysts themselves. rsc.orgresearchgate.net The presence of a carboxylic acid group allows for coordination to a metal center or participation in hydrogen-bonding interactions, which can create a chiral environment around a reactive site. This, in turn, can influence the stereochemical outcome of a chemical transformation, leading to the preferential formation of one enantiomer over the other.

While the broader class of chiral carboxylic acids has seen extensive application, specific research detailing the use of (3R)-dithiolane-3-carboxylic acid as a chiral ligand or organocatalyst in asymmetric synthesis is still an area of development. The inherent chirality of the molecule, stemming from the (R)-configuration at the 3-position of the dithiolane ring, makes it a promising candidate for such applications. The dithiolane moiety itself can also play a role in catalysis, potentially through coordination of the sulfur atoms to a metal center or by influencing the steric environment of the catalytic pocket. Further research is needed to fully explore and document the catalytic capabilities of this specific compound.

Incorporation into Polymer Architectures and Functional Materials (e.g., RAFT agents)

The development of functional polymers with tailored properties is a major focus of materials science. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for creating well-defined polymers with controlled molecular weights and architectures. sigmaaldrich.com RAFT agents are crucial components in this process, and those bearing carboxylic acid functionalities are particularly valuable as they allow for post-polymerization modification and the introduction of other functional groups. rsc.org

The incorporation of this compound into polymer backbones or as a functional end-group via techniques like RAFT polymerization could impart unique characteristics to the resulting materials. The dithiolane ring, for instance, is known for its ability to undergo ring-opening polymerization, which could lead to the formation of degradable or responsive polymers. rsc.orgnih.gov While the general principles of using carboxylic acid-functionalized RAFT agents are well-established, specific examples of RAFT agents derived from this compound and their use in polymer synthesis are not yet widely reported in the literature. The potential for creating novel polymers with inherent chirality and the possibility of disulfide-based dynamic chemistry makes this an intriguing area for future investigation.

Table 1: Examples of Functional Groups in RAFT Agents and Their Potential Applications

| Functional Group | Potential Application in Polymers |

| Carboxylic Acid | Post-polymerization modification, Bioconjugation, pH-responsive materials |

| Dithiolane | Ring-opening polymerization, Redox-responsive materials, Dynamic crosslinking |

| Chiral Center | Chiral recognition, Asymmetric catalysis, Optical materials |

This table illustrates the potential functionalities that could be imparted to polymers using a RAFT agent based on this compound, based on the known properties of its constituent groups.

Role as a Building Block in the Development of Novel Organosulfur Compounds for Research

Organosulfur compounds are a diverse class of molecules with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. thieme-connect.de The unique chemical properties of the sulfur atom allow for the construction of complex heterocyclic systems. Dithiolanes, in particular, are recognized as valuable scaffolds in medicinal chemistry and have been incorporated into various biologically active molecules. mdpi.com

This compound serves as a versatile chiral building block for the synthesis of more complex organosulfur compounds. The carboxylic acid group can be readily converted into other functional groups such as amides, esters, or alcohols, providing a handle for further synthetic transformations. The chiral center at the 3-position allows for the stereocontrolled synthesis of new chiral molecules. While the synthesis of various organosulfur heterocycles from different starting materials is a well-explored area of research, dntb.gov.ua specific and detailed examples of the synthetic utility of this compound as a starting material for novel organosulfur compounds are still emerging. The potential to create new chiral ligands, bioactive molecules, or functional materials from this readily available starting material is significant.

Exploitation in Surface Functionalization and Hybrid Systems for Advanced Chemical Applications

The modification of surfaces with self-assembled monolayers (SAMs) is a powerful technique for controlling the interfacial properties of materials. Carboxylic acid-terminated molecules are commonly used to form SAMs on various substrates, including metals and metal oxides. abo.fimdpi.com These functionalized surfaces can be used in a wide range of applications, such as biosensors, electronics, and biocompatible coatings.

The dithiolane ring in this compound provides a potential anchor for the formation of SAMs on gold surfaces, a well-established method for surface modification. The carboxylic acid terminus would then be exposed, allowing for further functionalization or for tuning the surface properties such as wettability. While the use of dithiooctanoic acid derivatives and other carboxylic acids for SAM formation is documented, nih.gov specific studies on the self-assembly of this compound on surfaces and the properties of the resulting monolayers are not yet prevalent. The introduction of a chiral, functional monolayer could open up new possibilities for creating surfaces with specific recognition capabilities or for studying chiral interactions at interfaces.

Future Research Directions and Emerging Paradigms for 3r Dithiolane 3 Carboxylic Acid Research

Development of Green and Sustainable Chemistry Approaches for Synthesis

The chemical industry's shift towards environmentally benign processes necessitates the development of green and sustainable methods for synthesizing chiral compounds like (3R)-dithiolane-3-carboxylic acid. Future research will likely focus on replacing traditional synthetic routes, which can involve harsh conditions and hazardous reagents, with more eco-friendly alternatives.

Key areas of development include:

Biocatalysis: The use of enzymes for chiral resolutions is a powerful tool for producing enantiomerically pure compounds. nih.gov A biocatalytic approach, such as enzymatic kinetic resolution where hydrolytic enzymes selectively react with one enantiomer of a racemic mixture, presents an efficient and scalable method for obtaining chiral 1,3-dithiolanes. nih.gov Future work could focus on identifying or engineering specific enzymes for the direct asymmetric synthesis or resolution of this compound and its precursors, minimizing waste and improving efficiency.

Renewable Feedstocks: Research into synthesizing dithiolane monomers from bio-sourced materials, such as phenol (B47542) ethers, is an emerging area. researchgate.net This approach aligns with the principles of a circular economy by reducing reliance on petrochemical-based starting materials.

Atom Economy and Reduced-Step Syntheses: Traditional dithiolane syntheses often involve a two-step process of dithiol formation followed by oxidation. nih.govrsc.org Newer, one-step strategies, such as the reaction of 1,3-bis-tert-butyl thioethers with bromine under mild conditions, significantly improve efficiency and reduce waste. nih.govrsc.orgrsc.org Further development of such modular, one-pot syntheses will be a priority. This includes methods that proceed to completion in minutes under mild conditions, a significant improvement over harsher, multi-step protocols. nih.govrsc.org

Exploration of Novel Reaction Pathways and Chemical Transformation Strategies

Beyond greener synthesis, the discovery of new reaction pathways and transformations is crucial for expanding the chemical space and utility of this compound. The inherent reactivity of the strained disulfide bond in the 1,2-dithiolane (B1197483) ring offers a rich platform for chemical innovation.

Future research directions will likely include:

New Synthetic Protocols: The development of scalable and straightforward synthetic protocols for creating diversely substituted dithiolane compounds is a key objective. rsc.org A notable advancement is the one-step synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers, which allows for the incorporation of useful functional handles like hydroxyl groups for further modification. nih.govrsc.org Another innovative approach is the oxidative cross-esterification of dithiolanes with alcohols, providing a direct route to structurally diverse esters under mild conditions. rsc.org

Ring-Opening Polymerization (ROP): The 1,2-dithiolane ring is prone to ring-opening polymerization, a property that has been exploited to create dynamic and reversible polymer networks. nih.gov This reaction can be initiated by thiols or light, leading to the formation of polydisulfides. acs.orgresearchgate.netbiomaterials.org Future studies will explore controlling this polymerization to create advanced materials with tailored properties and investigating the influence of substituents on the dithiolane ring on the polymerization thermodynamics and kinetics. acs.orgresearchgate.net

Functional Group Transformations: The carboxylic acid moiety of this compound is a versatile handle for chemical modification. Research into converting the carboxylic acid into other functional groups, such as thioacids using reagents like Lawesson's Reagent, can open up new avenues for conjugation and ligation chemistries, particularly in peptide synthesis. nih.gov Furthermore, downstream modifications of appended functional groups, such as converting a hydroxyl group to an acrylate (B77674) for subsequent Michael additions, demonstrate the potential for covalently conjugating dithiolanes to substrates like proteins and polymers. nih.gov

Integration with Advanced Characterization Methodologies for In Situ and Real-Time Studies

A deeper understanding of the structure, conformation, and reaction dynamics of this compound requires the application of advanced analytical techniques. The integration of these methodologies will enable real-time monitoring and provide unprecedented insight into its chemical behavior.

Emerging paradigms in characterization include:

Chiroptical Spectroscopy: Techniques like Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD) are exceptionally sensitive to the three-dimensional structure of chiral molecules in solution. rsc.orgresearchgate.net These methods can be used to determine the absolute configuration and study the conformational dynamics of this compound and its derivatives, which is crucial for understanding its biological activity and interaction with other chiral molecules. rsc.org

Real-Time Reaction Monitoring: Direct Analysis in Real Time (DART) mass spectrometry is a powerful tool for the rapid analysis of reactants and products without extensive sample preparation. nih.gov Applying DART-MS to the synthesis of this compound would allow for real-time monitoring of the reaction progress, identification of intermediates, and rapid optimization of reaction conditions. nih.gov Similarly, in situ infrared spectroscopy can be employed to understand the kinetics of reactions like dithiolane homopolymerization. rsc.org

Advanced Chromatographic and Spectroscopic Combinations: The challenges of chiral analysis are being addressed by new and more sensitive techniques. researchgate.net Future approaches will likely involve the combination of highly efficient separation techniques like chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with sensitive detection methods. chromatographyonline.comnumberanalytics.com The development of novel chiral separation techniques, such as Chiral SFC-MS and Chiral Capillary Electrochromatography (CEC), will further enhance the ability to analyze and purify chiral dithiolane compounds. numberanalytics.com

Interdisciplinary Research at the Confluence of Synthetic Chemistry, Chemical Biology, and Materials Science.

The unique structural and reactive properties of the dithiolane ring position this compound as a valuable building block at the intersection of multiple scientific disciplines. Future research will increasingly leverage this scaffold to address complex challenges in chemical biology and materials science.

Chemical Biology: The 1,3-dithiolane (B1216140) scaffold is present in numerous promising compounds with pharmacological potential, including agents for treating neurodegenerative, infectious, and neoplastic diseases. nih.govnih.gov The dithiolane moiety has been incorporated into novel ligands targeting sigma receptors for potential neuroprotective applications. nih.gov Furthermore, dithiolane derivatives are being explored as selective inhibitors of enzymes like thioredoxin reductase 1 (TrxR1), a target in cancer therapy. mdpi.com Recently, dithiolane-incorporated lipidoids have been shown to significantly enhance the intracellular delivery of mRNA by facilitating endosomal escape, opening new avenues for vaccine and therapeutic development. acs.org The ability to attach dithiolanes to self-assembling peptides also provides a platform to study reactivity on the surface of supramolecular structures. nih.govnih.gov

Materials Science: Dithiolane-containing polymers are an attractive platform for creating responsive and dynamic materials. acs.orgresearchgate.netbohrium.com The reversible ring-opening polymerization of 1,2-dithiolanes allows for the design of self-healing hydrogels, adaptable networks, and reversible cross-linking systems. acs.orgresearchgate.net The properties of these materials can be finely tuned by altering the structure of the dithiolane monomer. acs.orgresearchgate.net For instance, dithiolane-functionalized macromolecules can form hydrogels suitable for 3D cell culture, with the ability to manipulate mechanical or biochemical characteristics on demand using stimuli like light. biomaterials.org Another application is in the development of high refractive index polymers through the copolymerization of dithiolanes with alkynes, which has potential uses in optical materials and holography. rsc.org

Q & A

Basic: What are the established synthetic routes for (3R)-dithiolane-3-carboxylic acid, and how do reaction conditions influence stereochemical purity?

The synthesis of this compound typically involves enantioselective methods to preserve its stereochemistry. Common approaches include:

- Chiral auxiliary-assisted synthesis : Using chiral catalysts or starting materials to direct stereochemistry during ring closure of the dithiolane moiety. For example, thioglycolic acid derivatives can undergo cyclization under acidic conditions with chiral ligands .

- Enzymatic resolution : Lipases or esterases may resolve racemic mixtures of intermediates to yield the (3R)-enantiomer .

Reaction conditions (e.g., pH, temperature) must be tightly controlled to avoid racemization, particularly during carboxylic acid activation (e.g., via mixed anhydrides).

Basic: Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Key techniques include:

- X-ray crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles .

- Chiral HPLC or CE : Separates enantiomers using chiral stationary phases or cyclodextrin additives .

- NMR spectroscopy : - and -NMR coupled with NOESY experiments confirm spatial arrangements of protons around the dithiolane ring .

Advanced: How can enantioselective synthesis of this compound be optimized for scalability without compromising stereochemical integrity?

Advanced strategies involve:

- Asymmetric organocatalysis : Proline-derived catalysts induce stereoselectivity during cyclization steps .

- Flow chemistry : Continuous processing minimizes side reactions and enhances reproducibility for large-scale synthesis .

Validation via polarimetry and chiral chromatography ensures no racemization occurs during scale-up .

Advanced: What methodologies are used to study the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., , ) between the compound and immobilized targets .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding interactions .

- Cellular assays : Fluorescent probes or radiolabeled analogs track uptake and localization in live cells .

Advanced: How can computational modeling predict the reactivity and stability of this compound under physiological conditions?

- Density functional theory (DFT) : Calculates energy barriers for ring-opening reactions or redox transitions involving the dithiolane moiety .

- Molecular dynamics (MD) simulations : Predicts conformational stability in aqueous environments or lipid bilayers .

- pKa prediction tools : Estimate ionization states of the carboxylic acid group at varying pH .

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting binding affinities) for this compound?

- Orthogonal validation : Combine SPR, ITC, and fluorescence anisotropy to cross-verify binding data .

- Control experiments : Test for non-specific interactions (e.g., using scrambled peptide analogs) .

- Structural analysis : Co-crystallization with target proteins clarifies binding modes .

Advanced: What in vitro assays are suitable for evaluating the pharmacokinetic properties of this compound?

| Assay | Purpose | Method |

|---|---|---|

| Caco-2 permeability | Intestinal absorption | Measure apical-to-basolateral transport |

| Microsomal stability | Metabolic degradation | Incubate with liver microsomes and quantify parent compound via LC-MS |

| Plasma protein binding | Free fraction estimation | Ultrafiltration or equilibrium dialysis |

Advanced: How does the dithiolane ring’s redox activity influence the compound’s biological interactions?

The dithiolane ring can undergo reversible disulfide bond formation, enabling:

- Antioxidant activity : Scavenging ROS via thiol-disulfide exchange, analogous to lipoic acid .

- Enzyme modulation : Redox-dependent inhibition of cysteine proteases (e.g., caspases) .

Monitor redox states using cyclic voltammetry or Ellman’s assay .

Advanced: What strategies enhance the stability of this compound in aqueous solutions for long-term studies?

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) prevents hydrolysis .

- Buffering : Maintain pH 4–6 to minimize carboxylate ionization and aggregation .

- Chelating agents : EDTA reduces metal-catalyzed oxidation of the dithiolane ring .

Advanced: How can derivatization of this compound improve its pharmacological profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.